(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone
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Overview
Description
The compound (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a complex organic molecule featuring an indole core, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involves multi-step organic reactions
Indole Synthesis: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperazine Introduction: The piperazine moiety is often introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Pyridine Ring Addition: The trifluoromethyl-substituted pyridine ring can be incorporated using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone: can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Halogens (e.g., Br2), nitro compounds, acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxindoles, and reduced derivatives, each with potential biological activity.
Scientific Research Applications
(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies exploring the mechanisms of action of indole derivatives and their effects on cellular processes.
Pharmacology: It serves as a lead compound in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core is known to bind to various receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-3-carboxaldehyde: Similar indole core but lacks the piperazine and pyridine moieties.
4-(trifluoromethyl)pyridine-2-carboxylic acid: Contains the trifluoromethyl-pyridine structure but lacks the indole and piperazine components.
1-(4-piperazinyl)-1H-indole: Features the indole and piperazine moieties but lacks the trifluoromethyl-pyridine ring.
Uniqueness
The uniqueness of (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C20H19F3N4O |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
(1-methylindol-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H19F3N4O/c1-25-7-6-14-2-3-15(12-17(14)25)19(28)27-10-8-26(9-11-27)18-5-4-16(13-24-18)20(21,22)23/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
BVUVNEWHLUHIJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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